BenchChemオンラインストアへようこそ!

2,4-dimethyl-N-{3-[(prop-2-en-1-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide

PI3K inhibition Structure-Activity Relationship Quinoxaline-sulfonamide

2,4-dimethyl-N-{3-[(prop-2-en-1-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide (CAS 849913-33-3) is a precision quinoxaline-sulfonamide for PI3K-focused research. Its distinct 2,4-dimethyl substitution and unique allylamino group are critical for accurate kinase selectivity profiling, as minor structural changes drastically alter potency. The terminal alkene uniquely enables thiol-ene click chemistry for biotinylated probe synthesis without pharmacophore disruption—a capability absent in saturated analogs. This compound is the optimal choice for medicinal chemistry programs requiring rapid, site-specific C3 derivatization for SAR exploration and target identification studies.

Molecular Formula C19H20N4O2S
Molecular Weight 368.46
CAS No. 849913-33-3
Cat. No. B2641686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethyl-N-{3-[(prop-2-en-1-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide
CAS849913-33-3
Molecular FormulaC19H20N4O2S
Molecular Weight368.46
Structural Identifiers
SMILESCC1=CC(=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC=C)C
InChIInChI=1S/C19H20N4O2S/c1-4-11-20-18-19(22-16-8-6-5-7-15(16)21-18)23-26(24,25)17-10-9-13(2)12-14(17)3/h4-10,12H,1,11H2,2-3H3,(H,20,21)(H,22,23)
InChIKeyMITCZGYCFAJPNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dimethyl-N-{3-[(prop-2-en-1-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide (CAS 849913-33-3): Structural Identity and PI3K/Anticancer Research Context


2,4-dimethyl-N-{3-[(prop-2-en-1-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide (CAS 849913-33-3; molecular formula C19H20N4O2S; molecular weight 368.5 g/mol) is a synthetic quinoxaline-sulfonamide hybrid featuring a 2,4-dimethylbenzenesulfonamide group linked to a quinoxaline core bearing a reactive allylamino (prop-2-en-1-yl) substituent at the 3-position [1]. This compound belongs to a class of heterocyclic sulfonamides under investigation as phosphatidylinositol 3-kinase (PI3K) inhibitors, a target implicated in cancer cell survival and proliferation .

Why 2,4-Dimethyl-N-{3-[(prop-2-en-1-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide Cannot Be Readily Substituted by In-Class Analogs


Within the quinoxaline-sulfonamide class, subtle modifications to the benzenesulfonamide substitution pattern or the quinoxaline C3-amino appendage can drastically alter kinase selectivity, cellular potency, and physicochemical properties. The 2,4-dimethyl substitution on the benzene ring imposes a specific steric and electronic environment that is distinct from 3-methyl or 4-methyl regioisomers, while the allyl (prop-2-en-1-yl) group on the quinoxaline 3-amino moiety provides a unique reactive handle and conformational profile compared to saturated alkyl (e.g., isobutyl) or heteroaryl-methyl (e.g., thiophen-2-ylmethyl) analogs [1]. Generic procurement of any quinoxaline-sulfonamide without verifying the precise substitution pattern may introduce unintended off-target activity or abolish target engagement, as evidenced by the steep SAR observed for PI3K inhibitors [2].

Quantitative Differentiation Evidence for 2,4-Dimethyl-N-{3-[(prop-2-en-1-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide (CAS 849913-33-3)


Steric and Electronic Distinction of 2,4-Dimethylbenzenesulfonamide vs. 3-Methyl or Unsubstituted Regioisomers

The target compound bears a 2,4-dimethyl substitution pattern on the benzenesulfonamide ring, which differs fundamentally from the 3-methyl (meta) or unsubstituted analogs. In the quinoxaline-sulfonamide PI3K inhibitor class, the position and number of methyl groups on the benzene ring influence both the dihedral angle between the sulfonamide and the quinoxaline plane and the electron density at the sulfonamide NH, parameters known to modulate kinase hinge-region binding [1]. While direct IC50 data for all regioisomers against the same assay are not publicly available from admissible sources, class-level SAR demonstrates that 2,4-dimethyl substitution generally enhances lipophilicity (cLogP increase of approximately +0.5 vs. unsubstituted) and metabolic stability relative to mono-methyl counterparts [2].

PI3K inhibition Structure-Activity Relationship Quinoxaline-sulfonamide

Allylamino Substituent at Quinoxaline C3: Reactivity and Conformational Constraints vs. Saturated Alkyl or Heteroaryl-Methyl Analogs

The allyl (prop-2-en-1-yl) amino group at the quinoxaline 3-position introduces a terminal alkene that is absent in structurally close analogs such as 2,4-dimethyl-N-{3-(2-methylpropyl)aminoquinoxalin-2-yl}benzene-1-sulfonamide (CAS 881563-38-8; isobutylamino) or 2,4-dimethyl-N-(3-((thiophen-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide (CAS 714234-39-6; thiophenylmethylamino) [1]. The allyl group provides a synthetic handle for further derivatization (e.g., thiol-ene click chemistry, metathesis) and may engage in unique π-alkyl or hydrophobic interactions within the kinase ATP-binding pocket. In the PFKFB3 N-aryl-6-aminoquinoxaline series, the nature of the amine substituent dramatically affected IC50 values (range: 14 nM to >10 µM), underscoring the sensitivity of target engagement to this structural feature [2].

Allylamine reactivity Covalent inhibitor design Quinoxaline functionalization

Quinoxaline Core Isomerism: C2-Sulfonamide vs. C6-Amino Substitution in PFKFB3/PI3K Context

The target compound carries the benzenesulfonamide at the quinoxaline C2 position (via a 3-amino linkage), which is regioisomeric to the N-aryl 6-aminoquinoxaline scaffold reported in the PFKFB3 inhibitor literature [1]. In the PFKFB3 series, the most potent compound (IC50 14 nM in biochemical assay; IC50 0.49 µM in HCT116 cells) featured an 8-aryl-6-aminoquinoxaline core, with the substitution vector differing from the C2-sulfonamide orientation of CAS 849913-33-3 [2]. This regioisomeric distinction may confer differential kinase selectivity profiles: the C2-sulfonamide vector is more commonly associated with PI3K inhibition, while the C6-amino vector is optimized for PFKFB3 [3].

Quinoxaline regioisomerism PFKFB3 Kinase inhibitor scaffold

Anticancer Activity of N-(Quinoxalin-2-yl)benzenesulfonamide Class: Baseline for Structural Optimization

The broader class of N-(quinoxalin-2-yl)benzenesulfonamide derivatives has demonstrated consistent in vitro anticancer activity. In a study by Ghorab et al. (2012), several sulfaquinoxaline derivatives were evaluated against the human liver carcinoma cell line HEPG2, with the most potent compound (compound 4) achieving an IC50 of 4.29 µM, compared to 5-fluorouracil at 40 µM [1]. While CAS 849913-33-3 was not explicitly included in this published series, its core scaffold (quinoxaline-2-sulfonamide) is identical, and the 2,4-dimethylbenzenesulfonamide substitution pattern is known to enhance cytotoxicity relative to unsubstituted analogs through increased lipophilicity and target binding [2]. This provides a quantitative activity baseline for the scaffold against which the specific contribution of the allylamino group can be evaluated.

Anticancer screening HEPG2 Radiosensitization

Synthetic Tractability: Allyl Group as a Divergent Intermediate for Focused Library Synthesis

The terminal alkene of the allylamino group in CAS 849913-33-3 enables chemical diversification pathways that are unavailable to saturated analogs such as CAS 881563-38-8 (isobutylamino) [1]. Thiol-ene click reactions, olefin metathesis, and hydroboration-oxidation sequences can be employed to generate focused libraries of derivatives without altering the quinoxaline-sulfonamide pharmacophore. In contrast, the thiophene-containing analog CAS 714234-39-6 requires harsher conditions for further functionalization and may undergo undesired electrophilic aromatic substitution on the thiophene ring, reducing chemoselectivity [2]. This synthetic advantage is critical for SAR campaigns where late-stage diversification of a validated hit is required.

Parallel synthesis Quinoxaline derivatization Allylamine chemistry

Optimal Research and Procurement Scenarios for 2,4-Dimethyl-N-{3-[(prop-2-en-1-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide (CAS 849913-33-3)


PI3K Inhibitor Screening and Kinase Selectivity Profiling

As a C2-sulfonamide quinoxaline bearing the 2,4-dimethylbenzenesulfonamide motif, this compound is positioned for inclusion in PI3K biochemical and cellular screening panels. The known PI3K inhibitor XL147 (IC50 = 39 nM for PI3Kα) provides a benchmark for the class; procurement of CAS 849913-33-3 enables evaluation of how the allylamino substituent at C3 modulates isoform selectivity relative to XL147's benzothiadiazole-amino group . Researchers should prioritize this compound when exploring novel PI3K chemotypes with distinct selectivity fingerprints.

Chemical Probe Development via Allyl Group Bioorthogonal Conjugation

The terminal alkene of the allylamino group uniquely enables the synthesis of biotinylated or fluorophore-conjugated probes via thiol-ene click chemistry without perturbing the quinoxaline-sulfonamide pharmacophore. This capability is absent in saturated analogs such as CAS 881563-38-8 [1]. Target identification and cellular localization studies (e.g., photoaffinity labeling, pull-down proteomics) represent high-value applications for which this specific compound should be procured over non-allyl comparators.

Late-Stage Diversification for Quinoxaline-Sulfonamide SAR Libraries

Medicinal chemistry programs focused on quinoxaline-based kinase inhibitors can utilize CAS 849913-33-3 as a common intermediate for parallel library synthesis. The allyl group supports multiple mild derivatization chemistries (thiol-ene, cross-metathesis, epoxidation), enabling rapid exploration of C3 substituent space with minimal protecting group manipulation [2]. This compound is the preferred procurement choice over analogs with inert alkyl or competing heteroaryl substituents when efficient SAR exploration is the primary objective.

Comparative Oncology Studies with Established Quinoxaline Anticancer Scaffolds

The anticancer activity baseline established for N-(quinoxalin-2-yl)benzenesulfonamide derivatives (IC50 range: 4.29–71.8 µM against HEPG2 cells; reference drug 5-FU IC50 = 40 µM) provides a quantitative framework for evaluating the contribution of the 2,4-dimethyl and allylamino substituents to cytotoxicity [3]. Procurement of CAS 849913-33-3 enables direct head-to-head comparison with published active analogs, facilitating the identification of substitution patterns that maximize potency while maintaining favorable drug-like properties.

Quote Request

Request a Quote for 2,4-dimethyl-N-{3-[(prop-2-en-1-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.